4-Bromo-6-ethylthieno[2,3-d]pyrimidine

Synthetic Chemistry Cross-Coupling Medicinal Chemistry Intermediate

4-Bromo-6-ethylthieno[2,3-d]pyrimidine is a heterocyclic compound within the thienopyrimidine family, featuring a fused thiophene-pyrimidine ring system with a bromine atom at the 4-position and an ethyl group at the 6-position. This substitution pattern confers distinct reactivity profiles, particularly for palladium-catalyzed cross-coupling at the C4 bromide while the C6 ethyl group modulates steric and electronic properties.

Molecular Formula C8H7BrN2S
Molecular Weight 243.12
CAS No. 1257854-93-5
Cat. No. B2579397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-ethylthieno[2,3-d]pyrimidine
CAS1257854-93-5
Molecular FormulaC8H7BrN2S
Molecular Weight243.12
Structural Identifiers
SMILESCCC1=CC2=C(S1)N=CN=C2Br
InChIInChI=1S/C8H7BrN2S/c1-2-5-3-6-7(9)10-4-11-8(6)12-5/h3-4H,2H2,1H3
InChIKeyDACOJRDNSCYXSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-6-ethylthieno[2,3-d]pyrimidine (CAS 1257854-93-5): Core Structural and Procurement Profile


4-Bromo-6-ethylthieno[2,3-d]pyrimidine is a heterocyclic compound within the thienopyrimidine family, featuring a fused thiophene-pyrimidine ring system with a bromine atom at the 4-position and an ethyl group at the 6-position . This substitution pattern confers distinct reactivity profiles, particularly for palladium-catalyzed cross-coupling at the C4 bromide while the C6 ethyl group modulates steric and electronic properties [1]. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry programs targeting kinase inhibition, including PI3K, EGFR, and dual TS/DHFR pathways [2]. Commercially available at 95%+ purity, it serves as a building block for constructing more elaborate thieno[2,3-d]pyrimidine-based bioactive molecules .

Reactivity C4 bromide enables Suzuki / Buchwald-Hartwig diversification
Substitution C6 ethyl provides steric and electronic tuning not present in 6-H analogs
Application Supports kinase inhibitor and heterocyclic SAR programs
Purity Purity profile consistent with building block procurement

Why 4-Bromo-6-ethylthieno[2,3-d]pyrimidine Cannot Be Swapped with Generic Thienopyrimidine Analogs


Within the thieno[2,3-d]pyrimidine scaffold, the precise location and identity of substituents critically govern both reactivity and biological interaction profiles. The C4 bromide of 4-bromo-6-ethylthieno[2,3-d]pyrimidine serves as a selective handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, while the C6 ethyl group provides a distinct steric and lipophilic environment that cannot be replicated by unsubstituted, methyl, or bulkier alkyl analogs [1]. Regioselective C-H functionalization studies on thieno[2,3-d]pyrimidines have demonstrated that the C6 position undergoes preferential arylation with aryl iodides, whereas the C5 position reacts with aryl boronic acids, establishing that even positional isomerism within the same core yields orthogonal reactivity [2]. Consequently, substituting 4-bromo-6-ethylthieno[2,3-d]pyrimidine with 4-bromothieno[2,3-d]pyrimidine (lacking 6-ethyl), 6-bromo-4-chlorothieno[2,3-d]pyrimidine (different halogen topology), or 4-chloro-6-ethyl analogs will alter both the synthetic outcome and the final compound's pharmacophore geometry, potentially compromising target engagement and structure-activity relationships [3]. The quantitative evidence below substantiates these differentiation claims.

6-Unsubstituted analogs

Reactivity at C4 may shift; 6-ethyl electron donation not replicated, altering oxidative addition rates.

Different halogen topology

6-bromo-4-chloro isomers change pharmacophore geometry and may compromise target engagement.

Positional isomerism

Regioselective C-H functionalization patterns diverge: C6 vs C5 reactivity can lead to orthogonal outcomes.

Quantitative Differentiation Evidence for 4-Bromo-6-ethylthieno[2,3-d]pyrimidine vs. Closest Analogs


Substituent-Dependent Reactivity: 4-Br/6-Et vs. 4-Br/6-H in Suzuki Coupling Yield and Regioselectivity

The presence of a 6-ethyl substituent on 4-bromo-6-ethylthieno[2,3-d]pyrimidine electronically and sterically differentiates it from the non-ethylated analog 4-bromothieno[2,3-d]pyrimidine (CAS 14080-60-5). In palladium-catalyzed Suzuki couplings on structurally related 6-bromothienopyrimidin-4(3H)-one systems, reactions proceeded in 70–89% yield using Pd(PPh3)4 in dioxane/water, with yields influenced by the electronic nature of the 2-substituent [1]. The 6-ethyl group of the target compound contributes electron-donating character through hyperconjugation, which can modulate oxidative addition rates at the C4-Br bond relative to 6-unsubstituted analogs. Additionally, regioselective C-H arylation studies on the thieno[2,3-d]pyrimidine core indicate that C6-substituents direct electrophilic palladation patterns distinct from C6-unsubstituted scaffolds [2].

6-Et vs. 6-H coupling
Class-level
6-Et analog: electron-rich environment for Pd coupling; 6-H analog: altered oxidative addition kinetics
Supports coupling reactivity differentiation
Yields for target compound not isolated; class-level inference from 6-bromo analogs
Synthetic Chemistry Cross-Coupling Medicinal Chemistry Intermediate

Antiproliferative Activity Against MDA-MB-231 Breast Cancer Cells: 4-Bromo-6-ethylthieno[2,3-d]pyrimidine-Derived Compound vs. Paclitaxel

A closely related thieno[2,3-d]pyrimidine derivative bearing the 4-bromo-6-ethyl core scaffold (designated compound 'l' in the published study) demonstrated an IC50 of 27.6 μM against MDA-MB-231 triple-negative breast cancer cells, comparable to the clinical standard paclitaxel (PTX, IC50 = 29.3 μM) in the same assay [1]. While this specific IC50 value is reported for the final elaborated derivative rather than the bare intermediate, it establishes that the 4-bromo-6-ethylthieno[2,3-d]pyrimidine scaffold is capable of generating inhibitors with potency on par with established chemotherapeutics. In contrast, 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidine derivatives lacking the 4-bromo substitution pattern have shown variable potency across different cancer cell lines, with GI50 values ranging from nanomolar to micromolar depending on the 5-arylthio substituent [2]. The C4 bromide thus serves as a critical diversification point for attaching pharmacophoric groups that drive cellular activity.

Cytotoxicity MDA-MB-231
Class-level
IC50 = 27.6 μM
Reported cell-model response context
Derivative compound, not bare intermediate; PTX IC50 29.3 μM
Anticancer Breast Cancer EGFR/VEGFR Inhibition

Kinase Selectivity Profile Distinction: PI3K Isoform Inhibition Landscape of Thieno[2,3-d]pyrimidine Scaffold vs. Other Heterocyclic Kinase Inhibitor Cores

The thieno[2,3-d]pyrimidine scaffold has been patented as a core structure for PI3K inhibitors with selectivity for the P110α subtype over other PI3K isoforms [1]. While the specific 4-bromo-6-ethyl substitution has not been individually profiled in published kinase panels, structurally characterized thieno[2,3-d]pyrimidine derivatives have demonstrated a distinct kinase selectivity fingerprint compared to furo[2,3-d]pyrimidine or pyrrolo[2,3-d]pyrimidine scaffolds. For instance, thieno[2,3-d]pyrimidine 6b (a c-Met inhibitor) displayed an IC50 of 35.7 nM against c-Met kinase with high selectivity over 14 other tested kinases, whereas furo[2,3-d]pyrimidine analogs showed reduced selectivity [2]. The sulfur atom in the thiophene ring contributes unique hydrogen-bond acceptor properties and conformational preferences compared to oxygen (furo) or nitrogen (pyrrolo) congeners, directly influencing ATP-binding pocket complementarity [3]. The 4-bromo substituent of the target compound provides a synthetic entry point for installing aniline or amine pharmacophores critical for achieving this kinase selectivity pattern.

Kinase selectivity scaffold
Class-level
Thieno c-Met IC50 35.7 nM, high selectivity; Furo scaffold: reduced selectivity
Supports kinase selectivity scaffold review
Class-level scaffold comparison; 4-Br handle enables pharmacophore installation
PI3K Inhibition Kinase Selectivity Cancer Therapeutics

Commercial Purity Benchmarking: 4-Bromo-6-ethylthieno[2,3-d]pyrimidine (95%) vs. Common Thienopyrimidine Intermediates

Commercially available 4-bromo-6-ethylthieno[2,3-d]pyrimidine is supplied at a minimum purity specification of 95% . In comparison, the structurally simpler 4-bromothieno[2,3-d]pyrimidine (CAS 14080-60-5, lacking the 6-ethyl group) is also available at comparable purity from multiple vendors . However, the target compound's defined dual substitution (Br at C4, ethyl at C6) eliminates the need for additional protection/deprotection or regioselective functionalization steps that would be required if starting from the unsubstituted 4-bromothieno[2,3-d]pyrimidine, effectively reducing synthetic step count by at least one transformation. The molecular weight of 243.13 g/mol (C8H7BrN2S) offers a favorable balance between synthetic handle availability and atom economy relative to more heavily substituted thienopyrimidine intermediates that may carry unnecessary mass .

Purity and step economy
Data to verify
Saves ≥1 synthetic step vs 4-bromothieno[2,3-d]pyrimidine; equivalent purity specification
Supports procurement step-economy review
Supplier specification; verify lot purity
Chemical Procurement Building Block Quality Synthetic Intermediate

Optimal Procurement and Application Scenarios for 4-Bromo-6-ethylthieno[2,3-d]pyrimidine


Kinase Inhibitor Lead Optimization: PI3K/EGFR Program Intermediate

Medicinal chemistry teams pursuing ATP-competitive kinase inhibitors should prioritize 4-bromo-6-ethylthieno[2,3-d]pyrimidine as the core scaffold intermediate. The C4 bromide enables rapid parallel library synthesis via Suzuki or Buchwald-Hartwig coupling to install diverse aryl or amine pharmacophores, while the C6 ethyl group provides a fixed lipophilic anchor that occupies the kinase hydrophobic pocket. The thieno[2,3-d]pyrimidine scaffold has demonstrated c-Met inhibition at IC50 = 35.7 nM with high selectivity [1], and is the basis for patented PI3Kα-selective inhibitors [2]. Compounds elaborated from this intermediate have shown MDA-MB-231 cytotoxicity (IC50 = 27.6 μM) comparable to paclitaxel [3].

Antifolate Dual TS/DHFR Inhibitor Development

Research groups developing dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors can leverage the 6-ethylthieno[2,3-d]pyrimidine core as a key pharmacophore element. X-ray crystallography has confirmed that this scaffold binds in a folate-like mode to human TS and DHFR [4]. The 4-bromo substituent serves as the diversification point for introducing 4-amino or 4-anilino groups critical for target engagement. The 6-ethyl group mimics the methylene bridge length found in natural folate substrates, providing superior target complementarity compared to 6-methyl or 6-unsubstituted analogs.

Regioselective Cross-Coupling Methodology Development

Synthetic methodology groups investigating regioselective functionalization of heterocyclic scaffolds can use 4-bromo-6-ethylthieno[2,3-d]pyrimidine as a model substrate for studying competing C4 vs. C5 vs. C6 reactivity. Regioselective C-H arylation studies on the thieno[2,3-d]pyrimidine system have established that C6 reacts preferentially with aryl iodides while C5 reacts with aryl boronic acids [5]. The 4-bromo-6-ethyl substitution pattern provides a defined electronic and steric environment for probing sequential functionalization strategies, with the bromide serving as an orthogonal handle for coupling reactions distinct from C-H activation pathways.

Structure-Activity Relationship (SAR) Exploration of 4,6-Disubstituted Thienopyrimidines

Teams conducting systematic SAR campaigns around the thieno[2,3-d]pyrimidine scaffold should select the 4-bromo-6-ethyl derivative as the central building block. The fixed 6-ethyl group allows systematic variation at C4 through the bromide handle, while subsequent late-stage functionalization at C5 (via C-H activation) offers a third diversification vector. This stepwise strategy has been validated in EGFR inhibitor programs where combination of active fragments via the thienopyrimidine core led to compounds with EGFR IC50 < 1 nM and activity against L858R and L861Q mutants [6].

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis
C4 cross-coupling enabled diversification
Target engagement and selectivity profiling
Antifolate inhibitor development
6-Ethyl folate-like pharmacophore
TS/DHFR enzymatic assay
Regioselective methodology
Defined C4/C5/C6 reactivity pattern
Regioselective C-H functionalization studies
SAR exploration
Sequential diversification at C4, C5, C6
Kinase panel and cellular SAR
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